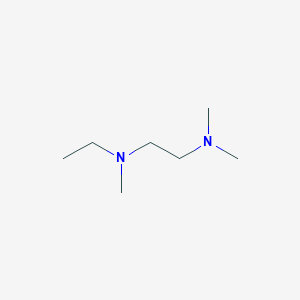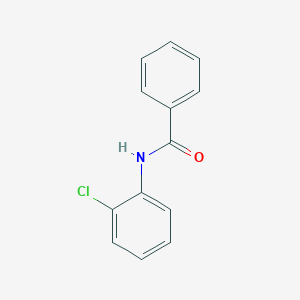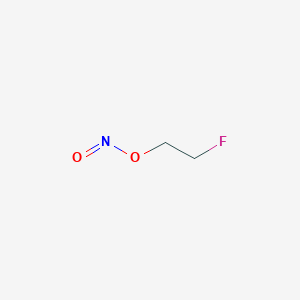
2-fluoroethyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoroethyl nitrite is an organic compound with the molecular formula C2H5FO It is a fluorinated derivative of ethanol, where a fluorine atom replaces one of the hydrogen atoms in the ethanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-fluoro-, nitrite can be achieved through several methods. One common approach involves the fluorination of ethanol using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-fluoro-, nitrite may involve large-scale fluorination processes using specialized equipment and safety protocols. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-fluoroethyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluoroacetaldehyde or 2-fluoroacetic acid.
Reduction: Formation of 2-fluoroethylamine.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-fluoroethyl nitrite has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiotracer in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethanol, 2-fluoro-, nitrite involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. For example, the compound may interact with alcohol dehydrogenase, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
2-Fluoroethanol: A closely related compound with similar chemical properties but without the nitrite group.
2-Chloroethanol: Another halogenated ethanol derivative with a chlorine atom instead of fluorine.
2-Bromoethanol: A brominated ethanol derivative with different reactivity compared to the fluorinated compound.
Uniqueness: 2-fluoroethyl nitrite is unique due to the presence of both the fluorine and nitrite groups, which impart distinct chemical and biological properties
Properties
CAS No. |
10288-18-3 |
|---|---|
Molecular Formula |
C2H4FNO2 |
Molecular Weight |
93.06 g/mol |
IUPAC Name |
2-fluoroethyl nitrite |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2 |
InChI Key |
KVZZUCNPWFUPBV-UHFFFAOYSA-N |
SMILES |
C(CF)ON=O |
Canonical SMILES |
C(CF)ON=O |
Key on ui other cas no. |
10288-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


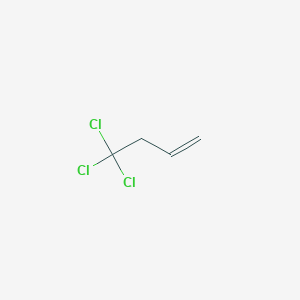


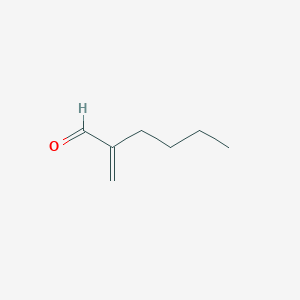
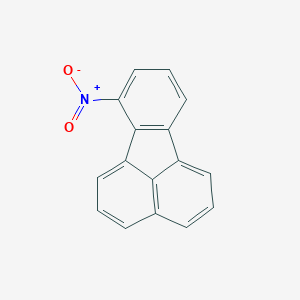
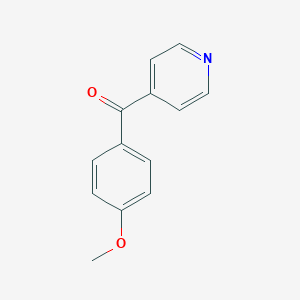
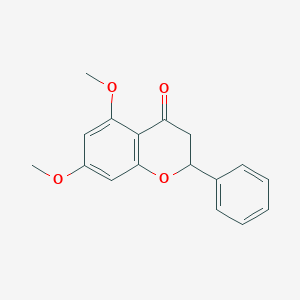
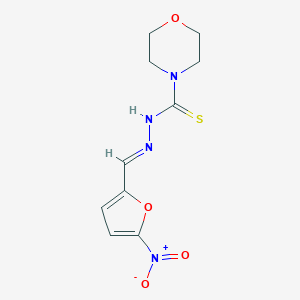
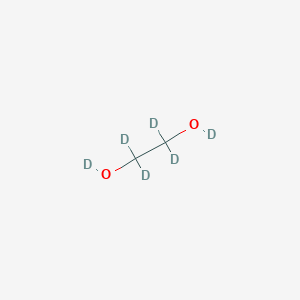
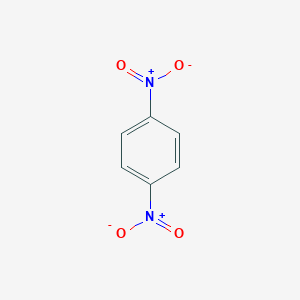

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
